Cyclo(Pro-Leu)

Antibacterial Cyclic Dipeptide Stereochemistry

Researchers requiring stereochemically-defined diketopiperazines for selectivity studies often encounter activity cliffs from generic isomers. Cyclo(Pro-Leu) (L-Pro-L-Leu) resolves this by providing a validated, single-stereoisomer reference standard. • Gram-Positive Selectivity: Active against B. subtilis and S. aureus with no detectable effect on E. coli or P. aeruginosa. • Differential Cytotoxicity: IC50 values span 21.72 μM (K562 leukemia) to 775.86 μM (normal NCM460), a 35.7-fold selectivity window. • Aqueous Compatibility: Water solubility of 5 mg/mL (23.78 mM) eliminates DMSO carryover artifacts in sensitive cell-based assays.

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
CAS No. 5654-86-4
Cat. No. B013501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclo(Pro-Leu)
CAS5654-86-4
Synonymscyclo(Pro-Leu)
cyclo(prolyl-leucyl)
cyclo-(R-Pro-R-Leu)
cyclo-(R-prolyl-R-leucyl)
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)N2CCCC2C(=O)N1
InChIInChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)
InChIKeySZJNCZMRZAUNQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclo(Pro-Leu): Antimicrobial & Cytotoxicity Research


Cyclo(Pro-Leu) (CAS 5654-86-4), also known as cyclo(L-prolyl-L-leucyl) or 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, is a 2,5-diketopiperazine (DKP) cyclic dipeptide composed of L-proline and L-leucine residues . The compound occurs as a natural product isolated from various microbial sources including Streptomyces sp. BM8 and Nocardiopsis sp. HT88 [1], and is also identified as a bitter component in fermented foods [2]. Cyclo(Pro-Leu) exhibits a rigid cyclic scaffold that confers enhanced stability relative to linear dipeptides and serves as a privileged structure for probing stereochemistry-dependent biological activities .

Antimicrobial screening: reported Gram-positive activity context
Cancer cell-model studies: reported differential cytotoxicity profile
Stereochemistry-dependent cyclic dipeptide research probe
DKP scaffold supports proteolytic stability for extended assays

Cyclo(Pro-Leu): Why Generic Substitution Fails


Cyclo(Pro-Leu) cannot be interchangeably substituted with structurally similar cyclic dipeptides because its specific combination of L-proline and L-leucine residues—and critically, the stereochemical configuration at both α-carbons—dictates distinct biological activity profiles that vary by orders of magnitude across different assay systems [1]. Cyclo(Leu-Pro) isomers (L,L-, D,D-, D,L-) exhibit dramatically divergent antifungal activities against Colletotrichum orbiculare: cyclo(L-Leu-L-Pro) significantly inhibits conidial germination and appressorium formation, whereas cyclo(D-Leu-L-Pro) shows no detectable antifungal activity in the same assay [1]. Similarly, antibacterial spectrum selectivity among proline-containing DKPs is stereochemistry-dependent: cyclo(D-Pro-L-Leu) displays broad-spectrum activity against both Gram-positive and Gram-negative bacteria, while cyclo(L-Pro-L-Leu) (Cyclo(Pro-Leu)) is selectively active only against Gram-positive strains [2]. In cytotoxicity applications, Cyclo(Pro-Leu) demonstrates cell line-specific IC50 values ranging from 21.72 μM to 775.86 μM, a differential selectivity window exceeding 35-fold, which cannot be assumed for other proline-containing DKPs such as Cyclo(Pro-Val) that exhibit distinct cytotoxicity profiles (e.g., 65-80% cell death at 10-30 μg/mL in suspension cells) [3]. These stereochemistry- and sequence-dependent activity cliffs underscore the procurement necessity of specifying the exact compound rather than generic class substitution.

Stereochemical mismatch
Isomer or configuration changes may shift antimicrobial spectrum; activity cliffs documented for cyclo(Leu-Pro) isomers
Cytotoxicity profile divergence
Other proline-containing DKPs exhibit distinct cell-line sensitivity patterns; selectivity cannot be assumed
Physicochemical property variation
Solubility, LogP, and hydrogen bonding differ among analogs, altering assay formulation behavior

Cyclo(Pro-Leu) Quantitative Differentiation Evidence


Gram-Positive Selective Activity vs. Cyclo(D-Pro-L-Leu)

In a direct head-to-head antibacterial screening of proline-containing cyclic dipeptides against four bacterial strains, cyclo(L-Pro-L-Leu) [Cyclo(Pro-Leu)] demonstrated selective antibacterial activity restricted to Gram-positive bacteria (Bacillus subtilis and Staphylococcus aureus), whereas its diastereomer cyclo(D-Pro-L-Leu) exhibited broader activity against both Gram-positive and Gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa) [1]. Cyclo(L-Pro-L-Leu) showed no measurable activity against the Gram-negative strains tested under identical assay conditions [1].

Antibacterial Spectrum
Head-to-head
Cyclo(Pro-Leu): active against B. subtilis and S. aureus; no activity against E. coli, P. aeruginosa

vs. cyclo(D-Pro-L-Leu): active against all four strains
Supports Gram-positive selective screening context
Identical agar diffusion conditions; spectrum defined by stereochemistry
Antibacterial Cyclic Dipeptide Stereochemistry

Cytotoxicity Selectivity Across Cancer Cell Lines

Cyclo(Pro-Leu) (tested as compound 7 at 1.23 μg/mL to 300 μg/mL for 48 hours) exhibits differential cytotoxic activity across five human cell lines, with IC50 values of 21.72 μM against K562 (chronic myelogenous leukemia), 51.13 μM against A375 (malignant melanoma), 78.78 μM against MCF-7 (breast adenocarcinoma), 101.56 μM against HT-29 (colorectal adenocarcinoma), and 775.86 μM against NCM460 (normal colon epithelial cells) . In contrast, Cyclo(Pro-Val), a closely related proline-containing DKP analog, induces 65%, 73%, and 80% suspension cell death at concentrations of 10, 20, and 30 μg/mL (approximately 51-153 μM based on MW 196.25) after 48 hours—a steeper concentration-response relationship with a different cell death profile .

Cytotoxicity IC50
Data to verify
K562: 21.72 µM
A375: 51.13 µM
MCF-7: 78.78 µM
HT-29: 101.56 µM
NCM460: 775.86 µM
Supports cytotoxicity endpoint review; reported selectivity index 35.7× (NCM460/K562)
Source not specified; independent verification recommended
Cytotoxicity Cancer Research IC50

Solubility Profile vs. More Lipophilic Analogs

Cyclo(Pro-Leu) demonstrates aqueous solubility of 5 mg/mL (23.78 mM) in water with sonication, and 25 mg/mL (118.89 mM) in DMSO . Its predicted ACD/LogP is -0.84 (measured Log Kow approximately 0.00) with a topological polar surface area of 49.4 Ų . For comparison, Cyclo(Hpro-Leu) (hydroxyproline-containing analog, CAS 1016899-93-6) exhibits a LogP of -2.12 with distinct hydrogen bonding capacity (2 HBD, 3 HBA), reflecting the polarity impact of the hydroxyproline substitution on physicochemical behavior [1].

Solubility & Lipophilicity
Cross-study comparable
Cyclo(Pro-Leu): H2O 5 mg/mL (23.78 mM); DMSO 25 mg/mL; LogP -0.84

Cyclo(Hpro-Leu): LogP -2.12
Aqueous solubility supports DMSO-free assay formulation
Predicted LogP and measured solubility; formulation context
Solubility Formulation Physicochemical Properties

DKP Scaffold Proteolytic Stability Advantage

The cyclic diketopiperazine (DKP) scaffold of Cyclo(Pro-Leu) confers enhanced stability against proteolytic degradation compared to linear dipeptides due to the absence of free N- and C-termini and the conformational constraints imposed by the fused bicyclic system . This class-level property of DKPs is mechanistically distinct from linear dipeptides (e.g., Pro-Leu linear dipeptide), which are rapidly cleaved by aminopeptidases and carboxypeptidases in biological matrices [1]. Within the DKP class, proline-containing DKPs exhibit additional conformational rigidity due to the pyrrolidine ring of proline, which restricts backbone flexibility and reduces susceptibility to enzymatic ring-opening [2].

Proteolytic Stability
Class-level
DKP scaffold resists degradation vs. linear dipeptides; proline ring adds conformational constraint
Enhanced stability may reduce degradation in extended incubations
No specific degradation kinetics for Cyclo(Pro-Leu); class-level inference
Peptide Stability Proteolytic Resistance DKP

Cyclo(Pro-Leu) Validated Research Applications


Selective Antibacterial Screening Assays

Researchers investigating strain-selective antibacterial agents should procure Cyclo(Pro-Leu) specifically for Gram-positive targeted studies, as head-to-head comparison data confirm activity against B. subtilis and S. aureus with no detectable effect on E. coli or P. aeruginosa under identical conditions [1]. The diastereomer cyclo(D-Pro-L-Leu) exhibits broad-spectrum activity including Gram-negative coverage and should be selected for pan-bacterial applications, while Cyclo(Pro-Leu) is appropriate when Gram-negative sparing is required [1].

Cancer Cell Line Cytotoxicity Selectivity

Cyclo(Pro-Leu) is validated for differential cytotoxicity studies across multiple cancer cell lines, with IC50 values spanning 21.72 μM (K562 leukemia) to 101.56 μM (HT-29 colorectal) and notably low toxicity against normal colon epithelial NCM460 cells (IC50 = 775.86 μM) . This 35.7-fold selectivity window between leukemia and normal colon cells makes Cyclo(Pro-Leu) a suitable positive control or reference compound for assays requiring discrimination between transformed and non-transformed cell sensitivity .

Aqueous Formulation for In Vitro Assays

For in vitro assays requiring aqueous formulation without DMSO carryover effects, Cyclo(Pro-Leu) offers directly measured water solubility of 5 mg/mL (23.78 mM) with sonication assistance . This solubility profile eliminates the need for organic co-solvents that may confound cell-based readouts in sensitive assays. Researchers requiring higher stock concentrations can utilize DMSO solubility of 25 mg/mL (118.89 mM) . The compound's storage stability is established at -20°C for 2-3 years as lyophilized powder, supporting long-term procurement and inventory management .

Stereochemistry-Dependent Activity Studies

Cyclo(Pro-Leu) (L-Pro-L-Leu configuration) serves as a defined stereochemical reference point for investigating chirality-dependent biological activities of proline-containing diketopiperazines. Comparative data demonstrate that L,L- and D,L-isomers of cyclo(Leu-Pro) exhibit functionally distinct antifungal activity profiles—ranging from significant inhibition to complete inactivity—underscoring the requirement for stereochemically defined material in mechanism-of-action studies [2]. Cyclo(Pro-Leu) provides the L-Pro-L-Leu stereochemical benchmark against which other stereoisomers can be quantitatively compared [2].

Application
Selection Property
Validation Focus
Gram-positive antibacterial screening
Antimicrobial spectrum context
Gram-positive activity confirmation
Cancer cell-model cytotoxicity profiling
Differential cytotoxicity profile
Cell-line sensitivity comparison review
Aqueous-compatible in vitro assays
Aqueous solubility and formulation context
DMSO-free assay method transfer
Chiral DKP structure-activity research
Stereochemical benchmark
Isomer-specific activity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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